(1R)-5-iodoindan-1-ol
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Overview
Description
(1R)-5-iodoindan-1-ol is a chiral organic compound characterized by the presence of an iodine atom attached to the indan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-5-iodoindan-1-ol typically involves the iodination of indan-1-ol. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the indan ring. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can lead to the formation of deiodinated products or alcohol derivatives.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.
Major Products:
Oxidation: Formation of indanone derivatives.
Reduction: Formation of indan-1-ol or other alcohol derivatives.
Substitution: Formation of azido or thiol-substituted indan derivatives.
Scientific Research Applications
(1R)-5-iodoindan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-5-iodoindan-1-ol involves its interaction with specific molecular targets, leading to various biochemical effects. The iodine atom plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling processes.
Comparison with Similar Compounds
(1R)-5-bromoindan-1-ol: Similar structure with a bromine atom instead of iodine.
(1R)-5-chloroindan-1-ol: Contains a chlorine atom in place of iodine.
(1R)-5-fluoroindan-1-ol: Features a fluorine atom instead of iodine.
Uniqueness: (1R)-5-iodoindan-1-ol is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity and specific binding characteristics compared to its halogenated analogs. This uniqueness makes it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C9H9IO |
---|---|
Molecular Weight |
260.07 g/mol |
IUPAC Name |
(1R)-5-iodo-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H9IO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2/t9-/m1/s1 |
InChI Key |
QDVLTEJCEOAPCA-SECBINFHSA-N |
Isomeric SMILES |
C1CC2=C([C@@H]1O)C=CC(=C2)I |
Canonical SMILES |
C1CC2=C(C1O)C=CC(=C2)I |
Origin of Product |
United States |
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